

Application Notes and Protocols for Convallatoxin Detection using the LOCI® Digoxin Assay

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Compound of Interest

Compound Name: Convallatoxin

Cat. No.: B1669428

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Introduction

Convallatoxin, a potent cardiac glycoside found in the lily of the valley plant (*Convallaria majalis*), is a subject of significant interest in toxicological studies and drug discovery due to its profound physiological effects. Structurally similar to digoxin, **Convallatoxin** exerts its effects through the inhibition of the Na⁺/K⁺-ATPase pump. This shared structural motif allows for the utilization of immunoassays originally designed for digoxin detection, such as the Luminescent Oxygen Channeling Immunoassay (LOCI®), for the rapid and sensitive detection of **Convallatoxin**. These application notes provide a detailed protocol and supporting data for the use of the LOCI® digoxin assay in the detection and quantification of **Convallatoxin**. The significant cross-reactivity of the anti-digoxin antibody with **Convallatoxin** enables this application.^{[1][2][3]}

Principle of the LOCI® Digoxin Assay

The LOCI® digoxin assay is a homogeneous, sequential chemiluminescent immunoassay.^[4] The underlying principle involves a competitive binding reaction. In the assay, **Convallatoxin** in a sample competes with a biotin-labeled digoxin derivative for binding to a limited number of binding sites on a ruthenium-labeled anti-digoxin antibody. After the addition of streptavidin-coated microparticles, the entire complex is captured on the solid phase. Upon illumination, the

ruthenium label generates singlet oxygen, which travels to the streptavidin-coated particles and triggers a chemiluminescent reaction. The amount of light produced is inversely proportional to the concentration of **Convallatoxin** in the sample.

Quantitative Data Summary

The following table summarizes the apparent digoxin concentrations measured using the LOCI® digoxin assay in serum samples spiked with varying concentrations of **Convallatoxin**. This data demonstrates the significant cross-reactivity of the assay with **Convallatoxin**.

Convallatoxin Concentration (ng/mL)	Apparent Digoxin Concentration (ng/mL)	Reference
1000	4.55 (Total), 3.48 (Free)	[1]
1000	4.37	[5]
100	1.42 (in drug-free serum)	[6]

Note: The apparent digoxin concentration can be influenced by the presence of other cross-reacting substances and the specific formulation of the LOCI® digoxin assay kit. It is recommended to perform a validation study in the laboratory.

Experimental Protocols

Materials and Reagents

- LOCI® Digoxin Assay Kit (e.g., from Siemens Healthcare)
- Dimension Vista® System or equivalent LOCI®-compatible analyzer
- **Convallatoxin** standard (Sigma-Aldrich or equivalent)
- Drug-free human serum
- Phosphate-buffered saline (PBS)
- Calibrators and controls for the LOCI® digoxin assay

- Precision pipettes and sterile, disposable tips
- Microcentrifuge tubes

Preparation of Convallatoxin Standards

- Prepare a stock solution of **Convallatoxin** in an appropriate solvent (e.g., ethanol or DMSO) at a concentration of 1 mg/mL.
- Perform serial dilutions of the stock solution in drug-free human serum to prepare a series of working standards with known **Convallatoxin** concentrations (e.g., 10, 100, 500, 1000 ng/mL).
- These standards will be used to generate a calibration curve of apparent digoxin concentration versus **Convallatoxin** concentration.

Sample Preparation

- Collect blood samples in appropriate tubes (serum or plasma as per assay kit instructions).
- Separate serum or plasma by centrifugation according to standard laboratory procedures.
- Samples can be stored at 2-8°C for short-term storage or at -20°C or lower for long-term storage.
- Prior to analysis, allow samples to thaw completely at room temperature and mix thoroughly by gentle inversion.

Assay Procedure (using an automated analyzer)

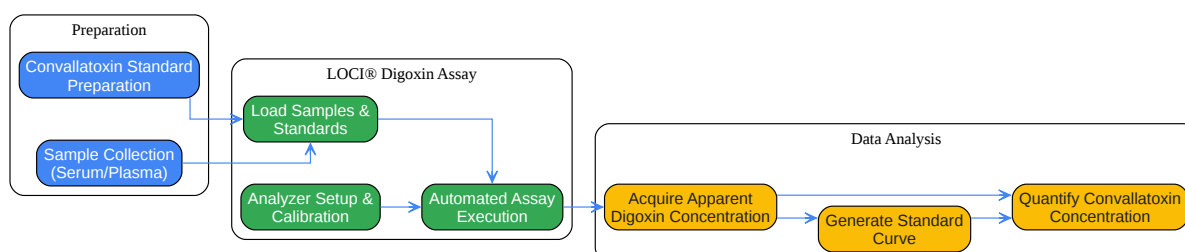
- Ensure the LOCI® digoxin assay reagents, calibrators, and controls are loaded onto the automated analyzer according to the manufacturer's instructions.
- Perform a calibration of the LOCI® digoxin assay using the manufacturer-provided calibrators.
- Run the quality control samples to ensure the assay is performing within specified limits.
- Load the prepared **Convallatoxin** standards and unknown samples into the analyzer.

- Initiate the assay run. The analyzer will automatically perform all the necessary incubation, washing, and measurement steps.
- The results for the unknown samples will be reported as "apparent digoxin concentration."

Data Analysis

- Plot the apparent digoxin concentrations obtained for the **Convallatoxin** standards against their known concentrations to generate a standard curve.
- Use the standard curve to determine the concentration of **Convallatoxin** in the unknown samples based on their measured apparent digoxin concentrations.

Visualizations



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Caption: Experimental workflow for **Convallatoxin** detection.

Caption: Mechanism of action of **Convallatoxin**.

Conclusion

The LOCI® digoxin assay provides a rapid, sensitive, and reliable method for the detection of **Convallatoxin** in biological samples.[1][3] The significant cross-reactivity of the anti-digoxin antibody with **Convallatoxin** allows for its use as a valuable screening tool in toxicological assessments and preclinical research. However, due to the potential for cross-reactivity with other cardiac glycosides, confirmatory analysis using a more specific method such as liquid chromatography-mass spectrometry (LC-MS) is recommended for definitive identification and quantification.[1]

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